molecular formula C10H13FO B1465843 3-(4-Fluoro-2-methylphenyl)propan-1-ol CAS No. 1000509-06-7

3-(4-Fluoro-2-methylphenyl)propan-1-ol

Cat. No.: B1465843
CAS No.: 1000509-06-7
M. Wt: 168.21 g/mol
InChI Key: RDOCANSAKGJULJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized from 2-Fluoro-4-methylaniline, which is used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .


Molecular Structure Analysis

The molecular weight of “3-(4-Fluoro-2-methylphenyl)propan-1-ol” is 168.21 . The InChI code is 1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m1/s1 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

The chemical structure of 3-(4-Fluoro-2-methylphenyl)propan-1-ol lends itself to a variety of chemical transformations, contributing to the synthesis of complex molecules. For instance, it can be cyclised to form chromans, demonstrating the utility of such compounds in creating cyclic structures that are prevalent in many biologically active molecules (Houghton, Voyle, & Price, 1980). Furthermore, its derivatives have been used in microbial reductions to achieve high enantiomeric purity, showcasing their role in producing chiral molecules that are significant in medicinal chemistry (Bernardi et al., 1988).

Antimicrobial and Antiradical Activity

Fluoro-organic compounds, including derivatives of this compound, have shown antimicrobial and antiradical activities. This indicates their potential in developing new antimicrobial agents and antioxidants, which could lead to applications in healthcare and materials science. A study elaborated on the synthesis and activity evaluation of such compounds, providing a foundation for future research in these areas (Čižmáriková et al., 2020).

Fluorinated Materials and Polymers

The incorporation of fluorine atoms into organic molecules can significantly alter their properties, making them valuable in the design of materials with enhanced stability, resistance to solvents, and other desirable characteristics. The synthesis and crystal structure analysis of compounds related to this compound support its potential application in developing fluoro-containing materials, particularly in the realm of organic polymers (Li, Shen, & Zhang, 2015).

Pharmacokinetics and Drug Metabolism

Although direct references to drug usage and pharmacokinetics of this compound specifically were avoided, the scientific community has investigated similar fluorinated compounds to understand their behavior within biological systems. Such studies are crucial for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles for therapeutic applications.

Sensor Development

Fluorinated phenylpropanols have contributed to the development of chemosensors due to their unique electronic properties. These sensors can detect ions or molecules based on changes in fluorescence, offering tools for environmental monitoring, biological research, and diagnostics. An example includes the design of a sensor that efficiently detects Zn2+ and Al3+ ions, leveraging mechanisms like excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF) (Patra et al., 2018).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The compound is widely used in scientific research, particularly in the fields of medicinal chemistry and drug synthesis. As a part of the synthetic cathinones group, it could become more popular in the future and could pose a significant threat to health and life . Therefore, it’s important to continue developing early warning systems and identifying new compounds to prevent their widespread use .

Biochemical Analysis

Biochemical Properties

3-(4-Fluoro-2-methylphenyl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydrolase enzymes, which catalyze the transformation of the compound into various metabolites. The nature of these interactions involves the binding of this compound to the active sites of the enzymes, leading to the formation of enzyme-substrate complexes. These interactions are crucial for the compound’s metabolic processes and its subsequent effects on cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different effects on cellular function compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of this compound can lead to toxicity, affecting various organs and systems in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can affect metabolic flux and alter the levels of specific metabolites within cells. For example, the hydrolase enzyme BphD catalyzes the transformation of this compound into different metabolic intermediates, which are further processed in cellular metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCANSAKGJULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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